molecular formula C6H8N2O3 B1352665 Ethyl 3-aminoisoxazole-5-carboxylate CAS No. 203586-94-1

Ethyl 3-aminoisoxazole-5-carboxylate

Cat. No. B1352665
M. Wt: 156.14 g/mol
InChI Key: IVFDIGGPNNRPBK-UHFFFAOYSA-N
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Description

Ethyl 3-aminoisoxazole-5-carboxylate is a compound with the molecular formula C6H8N2O3 . It has a molecular weight of 156.14 g/mol . This compound is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of Ethyl 3-aminoisoxazole-5-carboxylate can be represented by the InChI string: InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3,(H2,7,8) . The compound has a complexity of 151 .


Physical And Chemical Properties Analysis

Ethyl 3-aminoisoxazole-5-carboxylate has a molecular weight of 156.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound are 156.05349212 g/mol . The Topological Polar Surface Area is 78.4 Ų . The compound has a Heavy Atom Count of 11 .

Scientific Research Applications

Subheading Crystal Structure Analysis

Ethyl 2-amino­oxazole-5-carboxyl­ate exhibits a crystal structure characterized by planar sheets interconnected via intermolecular hydrogen bonding, running parallel to the (120) plane. These planar sheets primarily interact with each other through dipole-dipole interactions between antiparallel carbonyl groups, suggesting a structured and potentially stable molecular arrangement (Kennedy et al., 2001).

Synthesis and Chemical Reactions

Subheading Chemical Synthesis and Modification

Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been effectively utilized in chemical synthesis, undergoing N-acylation with various natural and synthetic phthalimidylamino acids in the presence of carbodiimides. These compounds then form 2-aminoalkyloxazole-5-carboxylates smoothly when irradiated at 300 nm in acetone, demonstrating the compound's versatility in synthetic chemistry (Cox et al., 2003).

Applications in Material Science and Corrosion Inhibition

Subheading Corrosion Inhibition and Material Protection

Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate and similar derivatives have been investigated as corrosion inhibitors for mild steel, crucial for industrial pickling processes. These inhibitors demonstrate high efficiency, adherence to the Langmuir adsorption isotherm, and have been analyzed using methods like gravimetric and electrochemical impedance spectroscopy, highlighting their potential in industrial applications (Dohare et al., 2017).

Safety And Hazards

The safety data sheet for Ethyl 3-aminoisoxazole-5-carboxylate indicates that it is intended for research and development use only . It should be used only by, or directly under the supervision of, a technically qualified individual .

Future Directions

The development of eco-friendly synthetic strategies for the synthesis of isoxazoles, such as Ethyl 3-aminoisoxazole-5-carboxylate, is of significant importance . Given the drawbacks of current synthetic methods, there is a need for the development of alternate metal-free synthetic routes . This represents a promising direction for future research in this area .

properties

IUPAC Name

ethyl 3-amino-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFDIGGPNNRPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456080
Record name Ethyl 3-aminoisoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-aminoisoxazole-5-carboxylate

CAS RN

203586-94-1
Record name Ethyl 3-aminoisoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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